Dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
DIMETHYL 2-AMINO-1,4-BIS(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-AMINO-1,4-BIS(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include fluorobenzene derivatives, methoxybenzene, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-AMINO-1,4-BIS(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-AMINO-1,4-BIS(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a single aromatic ring.
Fluoroquinolones: A class of antibiotics with similar structural motifs.
Methoxyphenyl derivatives: Compounds with methoxy groups attached to aromatic rings.
Uniqueness
DIMETHYL 2-AMINO-1,4-BIS(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C32H28F2N2O6 |
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Molecular Weight |
574.6 g/mol |
IUPAC Name |
dimethyl 2-amino-1,4-bis(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C32H28F2N2O6/c1-40-22-14-6-17(7-15-22)23-16-24-27(29(37)26(23)31(38)41-2)25(18-4-8-19(33)9-5-18)28(32(39)42-3)30(35)36(24)21-12-10-20(34)11-13-21/h4-15,23,25-26H,16,35H2,1-3H3 |
InChI Key |
KOYOCTDGXGOTJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC=C(C=C4)F)N)C(=O)OC)C5=CC=C(C=C5)F)C(=O)C2C(=O)OC |
Origin of Product |
United States |
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